N'-Benzyl-N,N-dimethyl-N'-pyridin-2-ylethylenediammonium maleate
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Overview
Description
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, a dimethylamino group, and a pyridin-2-yl group attached to an ethylenediamine backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate typically involves the reaction of N,N-dimethylethylenediamine with benzyl chloride and pyridine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting quaternary ammonium salt is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium oxide.
Reduction: Formation of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediamine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular processes. The compound can also interact with enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-benzylethylenediamine
- N-Benzyl-N,N-dimethylethylenediamine
- N,N-Dimethyl-N’-pyridin-2-ylethylenediamine
Uniqueness
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate is unique due to the presence of both benzyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
58044-99-8 |
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Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H21N3.C4H4O4/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-11H,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
IYBMTVOXRBXURA-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Related CAS |
91-81-6 (Parent) |
Origin of Product |
United States |
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